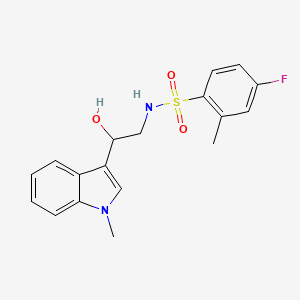

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

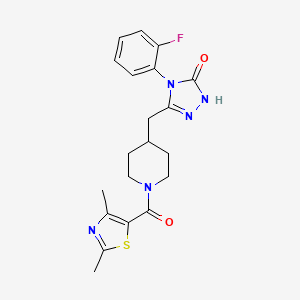

The compound “4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The indole nucleus, a benzopyrrole, is a key component of the structure . It also contains a sulfonamide group, a fluoro group, and a methyl group. These groups can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole nucleus is known to undergo electrophilic substitution due to the presence of excessive π-electrons . The sulfonamide and fluoro groups may also participate in reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the indole nucleus could contribute to its aromaticity . The sulfonamide and fluoro groups could influence its solubility and reactivity.Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition and Selectivity

4-fluoro derivatives of benzenesulfonamide, like JTE-522, demonstrate significant inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition and the notable increase in COX-1/COX-2 selectivity are enhanced by the introduction of a fluorine atom. JTE-522, specifically, is in phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Corrosion Inhibition on Iron

Studies involving quantum chemical calculations and molecular dynamics simulations reveal that certain fluorine-containing benzenesulfonamide derivatives effectively inhibit the corrosion of iron. These derivatives, such as FMPPDBS, demonstrate strong binding energies on metal surfaces and are consistent with experimental data, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

Bioconjugate Chemistry

4-Fluorobenzenesulfonyl chloride, a derivative of benzenesulfonamide, serves as an activating agent for covalent attachment of biologicals to solid supports. Its strong electron-withdrawing property enables rapid reactions with hydroxyl groups, forming sulfonate leaving groups. This activation facilitates the attachment of enzymes, antibodies, and other biologicals with high retention of biological function, presenting potential therapeutic applications in bioselective separation (Chang et al., 1992).

Fluorescence Study and Metal Complexation

Fluorophore derivatives of benzenesulfonamide, like H23, exhibit specific reactivity to Zn2+ ions. These derivatives form fluorescent complexes and are comparable to other fluorophores like Zinquin A, indicating their potential use in fluorescence studies and metal ion detection (Coleman et al., 2010).

Radical N-Demethylation of Amides

N-fluorobenzenesulfonimide is utilized in the unprecedented N-demethylation of N-methyl amides. This process involves single-electron transfer and hydrogen-atom transfer, resulting in the formation of N-demethylated amides. The innovative use of N-fluorobenzenesulfonimide in this reaction highlights its significance in organic synthesis (Yi et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-9-13(19)7-8-18(12)25(23,24)20-10-17(22)15-11-21(2)16-6-4-3-5-14(15)16/h3-9,11,17,20,22H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUAUQAXYOFQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644435.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2644444.png)

![N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2644445.png)

![2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2644447.png)

![4-methyl-6-(methylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2644448.png)

![N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2644453.png)

![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)